REACTION_SMILES
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[CH2:10]([C:11]#[CH:12])[CH:13]1[CH2:14][CH2:15][CH:16]([CH2:19][OH:20])[CH2:17][CH2:18]1.[CH3:25][C:26](=[O:27])[CH3:28].[CH:21]([CH3:22])([CH3:23])[OH:24].[O:1]=[Cr:2](=[O:3])=[O:4].[OH2:29].[S:5](=[O:6])(=[O:7])([OH:8])[OH:9]>>[CH2:10]([C:11]#[CH:12])[CH:13]1[CH2:14][CH2:15][CH:16]([C:19](=[O:20])[OH:24])[CH2:17][CH2:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCC1CCC(CO)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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C#CCC1CCC(C(=O)O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |